molecular formula C25H22N4O4 B12395894 Anti-MRSA agent 5

Anti-MRSA agent 5

カタログ番号: B12395894
分子量: 442.5 g/mol
InChIキー: LVWQTFGGIKODJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 5 involves a multi-step process that includes the formation of key intermediates through various chemical reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production and reduce costs .

化学反応の分析

Types of Reactions: Anti-MRSA agent 5 undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antimicrobial properties. These derivatives are tested for their efficacy against MRSA and other resistant bacteria .

科学的研究の応用

Research Findings

Recent studies have provided valuable insights into the effectiveness and safety profile of Anti-MRSA agent 5:

  • In Vitro Studies : In laboratory settings, this compound has shown complete inhibition of MRSA growth across multiple strains, including those resistant to vancomycin .
  • Synergistic Effects : When combined with traditional antibiotics, this compound has demonstrated enhanced antibacterial activity, allowing for lower doses of antibiotics to be used effectively .

Case Study 1: Efficacy Against Clinical Isolates

A study evaluated the efficacy of this compound on clinical isolates of MRSA. Results indicated that the compound significantly reduced bacterial counts in vitro and restored antibiotic sensitivity in previously resistant strains. The minimum inhibitory concentration (MIC) values were notably lower when used in combination with standard antibiotics .

Strain TypeMIC (mg/L) without this compoundMIC (mg/L) with this compound
MRSA (Vancomycin-resistant)>32<0.5
MRSA (Daptomycin-resistant)>16<0.25

Case Study 2: Animal Model Testing

In vivo testing using animal models showed that treatment with this compound resulted in significant reductions in infection severity and improved survival rates compared to control groups receiving no treatment or standard antibiotic therapy alone .

Safety Profile

The safety assessment of this compound has involved cytotoxicity tests and acute toxicity evaluations. Preliminary results indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

作用機序

The mechanism of action of Anti-MRSA agent 5 involves disrupting the bacterial cell wall and membrane integrity. This compound targets specific proteins involved in cell wall biosynthesis, leading to cell lysis and death. Key molecular targets include penicillin-binding proteins and enzymes involved in peptidoglycan synthesis . Additionally, this compound induces oxidative stress within the bacterial cell, further contributing to its antimicrobial effects .

類似化合物との比較

Anti-MRSA agent 5 is unique in its dual mechanism of action, combining cell wall disruption with oxidative stress induction. Similar compounds include:

生物活性

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical settings due to its resistance to commonly used antibiotics. The search for effective anti-MRSA agents has led to the identification of various compounds, including Anti-MRSA Agent 5, which exhibits promising biological activity against MRSA strains. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through multiple mechanisms that disrupt bacterial cell integrity and function:

  • Membrane Disruption : The agent targets the bacterial membrane, leading to increased permeability and subsequent cell lysis.
  • Inhibition of Biofilm Formation : It effectively prevents the establishment of biofilms, which are crucial for MRSA's survival in hostile environments.
  • Interference with Metabolic Pathways : The compound affects intracellular metabolic pathways, disrupting essential processes in MRSA.

Efficacy Against MRSA

Recent studies have demonstrated the efficacy of this compound against various MRSA strains. The following table summarizes key findings related to its antibacterial activity:

Study ReferenceStrain TestedMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition
MRSA MW2816Yes
Clinical isolates0.783.13Yes
Clinical isolates (n=48)0.0313–0.125N/AYes

Case Studies

  • C. elegans and Galleria mellonella Models : A study using C. elegans and Galleria mellonella infection models showed that this compound significantly prolonged survival rates in infected organisms, indicating robust in vivo efficacy against MRSA infections .
  • Biofilm Studies : In vitro experiments demonstrated that this compound inhibited biofilm formation in wound-like media, suggesting its potential application in treating chronic wounds infected with MRSA .
  • Comparative Analysis : A comparative study highlighted that this compound exhibited superior antibacterial activity compared to traditional antibiotics like vancomycin, particularly against resistant strains .

Safety Profile

The safety profile of this compound was evaluated through various toxicity assays. In vitro cytotoxicity tests showed minimal effects on human cell lines at therapeutic concentrations, suggesting a favorable safety margin for clinical applications . Additionally, acute toxicity studies indicated no significant adverse effects in animal models.

特性

分子式

C25H22N4O4

分子量

442.5 g/mol

IUPAC名

1-cyclopropyl-7-[[4-(3,4-dimethylphenoxy)pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H22N4O4/c1-14-3-7-18(11-15(14)2)33-22-9-10-26-25(28-22)27-16-4-8-19-21(12-16)29(17-5-6-17)13-20(23(19)30)24(31)32/h3-4,7-13,17H,5-6H2,1-2H3,(H,31,32)(H,26,27,28)

InChIキー

LVWQTFGGIKODJA-UHFFFAOYSA-N

正規SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC=C2)NC3=CC4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。